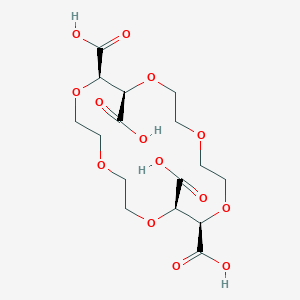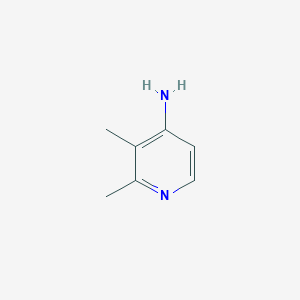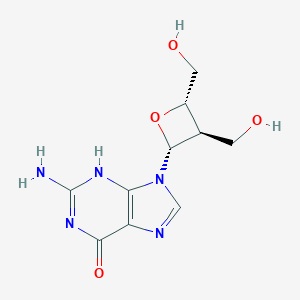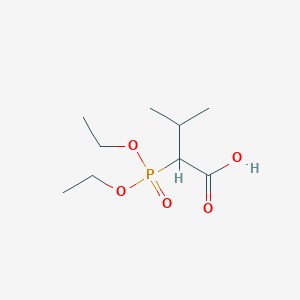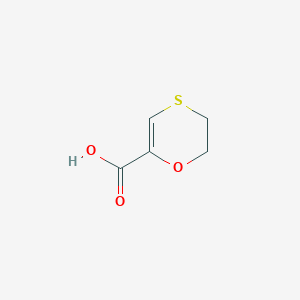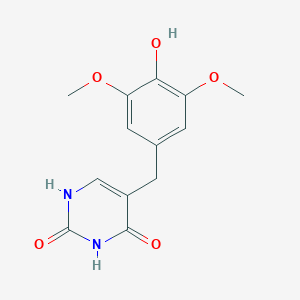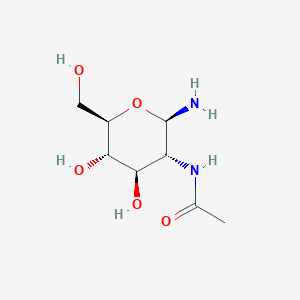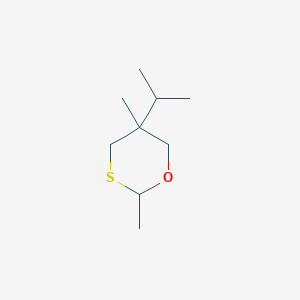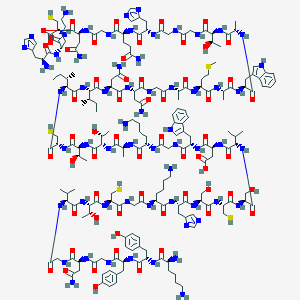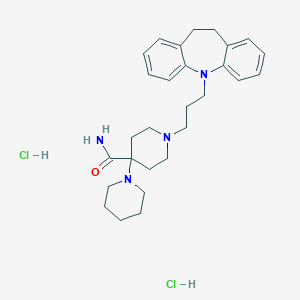
2-(2-Methylphenyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylphenyl)chromen-4-one, also known as coumarin, is a naturally occurring compound found in many plants such as tonka beans, sweet clover, and cinnamon. It has been used for centuries in traditional medicine for its anti-inflammatory, anti-coagulant, and anti-cancer properties. In recent years, there has been a growing interest in the synthesis and study of coumarin due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylphenyl)chromen-4-one varies depending on its application. In medicine, 2-(2-Methylphenyl)chromen-4-one has been found to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and tyrosine kinase, which are involved in the inflammatory and cancer pathways. Coumarin has also been found to inhibit the activity of coagulation factors such as thrombin and factor Xa, which are involved in the blood clotting process. In agriculture, 2-(2-Methylphenyl)chromen-4-one has been found to inhibit the activity of various enzymes involved in insect and fungal metabolism. In material science, 2-(2-Methylphenyl)chromen-4-one has been found to exhibit fluorescence properties due to its aromatic structure.
Efectos Bioquímicos Y Fisiológicos
Coumarin has been found to exhibit various biochemical and physiological effects depending on its application. In medicine, 2-(2-Methylphenyl)chromen-4-one has been found to reduce inflammation, inhibit cancer cell growth, and prevent blood clotting. It has also been found to exhibit anti-diabetic and anti-microbial effects. In agriculture, 2-(2-Methylphenyl)chromen-4-one has been found to exhibit insecticidal and anti-fungal effects. In material science, 2-(2-Methylphenyl)chromen-4-one has been found to exhibit fluorescence properties and to be a good candidate for the synthesis of various polymers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-Methylphenyl)chromen-4-one in lab experiments include its availability, low cost, and ease of synthesis. Coumarin also exhibits a wide range of biological activities, making it a versatile compound for various applications. However, the limitations of using 2-(2-Methylphenyl)chromen-4-one in lab experiments include its potential toxicity, instability, and variability in biological activity depending on the source and method of synthesis.
Direcciones Futuras
There are many future directions for the study of 2-(2-Methylphenyl)chromen-4-one, including the synthesis of new derivatives with improved biological activity, the development of new applications in medicine, agriculture, and material science, and the investigation of its potential toxicity and environmental impact. Additionally, the study of the mechanism of action of 2-(2-Methylphenyl)chromen-4-one and its derivatives can provide insights into the development of new drugs and therapies for various diseases.
Aplicaciones Científicas De Investigación
Coumarin has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(2-Methylphenyl)chromen-4-one has been found to possess anti-inflammatory, anti-cancer, and anti-coagulant properties. It has also been studied for its potential use as an anti-diabetic and anti-microbial agent. In agriculture, 2-(2-Methylphenyl)chromen-4-one has been found to possess insecticidal and anti-fungal properties. In material science, 2-(2-Methylphenyl)chromen-4-one has been studied for its potential use as a fluorescent dye and for the synthesis of various polymers.
Propiedades
Número CAS |
116115-49-2 |
|---|---|
Nombre del producto |
2-(2-Methylphenyl)chromen-4-one |
Fórmula molecular |
C16H12O2 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O2/c1-11-6-2-3-7-12(11)16-10-14(17)13-8-4-5-9-15(13)18-16/h2-10H,1H3 |
Clave InChI |
XCXVIRAAVALBFW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3O2 |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3O2 |
Sinónimos |
4H-1-Benzopyran-4-one,2-(2-methylphenyl)-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

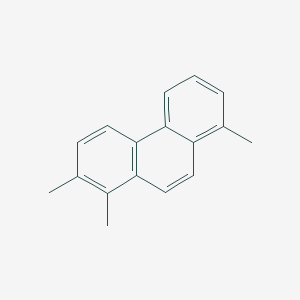
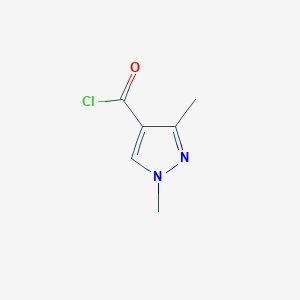
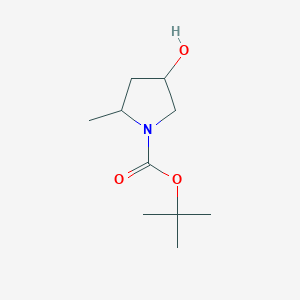
![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)
